N-[2-(furan-3-yl)-2-hydroxyethyl]cyclopropanesulfonamide
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Overview
Description
N-[2-(furan-3-yl)-2-hydroxyethyl]cyclopropanesulfonamide is a versatile chemical compound that has garnered significant attention in scientific research due to its unique composition and potential biological activity. This compound is characterized by the presence of a furan ring, a hydroxyethyl group, and a cyclopropanesulfonamide moiety, which collectively contribute to its diverse chemical properties and applications.
Mechanism of Action
Target of Action
Furan derivatives have been found to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . .
Biochemical Pathways
Furan derivatives can affect a variety of biochemical pathways due to their diverse biological and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]cyclopropanesulfonamide typically involves the reaction of furan derivatives with cyclopropanesulfonamide under specific conditions. One common method includes the use of a furan-3-yl precursor, which undergoes a nucleophilic substitution reaction with cyclopropanesulfonamide in the presence of a suitable base and solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-yl)-2-hydroxyethyl]cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydroxyethyl group can be reduced to an ethyl group under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
Scientific Research Applications
N-[2-(furan-3-yl)-2-hydroxyethyl]cyclopropanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide: Similar structure with a thiophene ring instead of a furan ring.
N-(2-(furan-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide: A closely related compound with slight variations in the hydroxyethyl group.
Uniqueness
N-[2-(furan-3-yl)-2-hydroxyethyl]cyclopropanesulfonamide stands out due to its unique combination of a furan ring, hydroxyethyl group, and cyclopropanesulfonamide moiety. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S/c11-9(7-3-4-14-6-7)5-10-15(12,13)8-1-2-8/h3-4,6,8-11H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMREQVXSMZKEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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